molecular formula C15H15FN2 B1418466 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine CAS No. 1154634-45-3

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine

Cat. No.: B1418466
CAS No.: 1154634-45-3
M. Wt: 242.29 g/mol
InChI Key: UUODCACWEWZRKE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is a synthetic organic compound that features a 2,3-dihydroindole moiety linked to a 4-fluorophenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors for the reduction steps and large-scale batch reactors for the nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation to form various oxindole derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Boron hydrides like sodium borohydride (NaBH₄) are frequently used.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: N-substituted derivatives, such as N-acyl or N-alkyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors. The indole moiety is known to mimic the structure of serotonin, allowing it to bind to serotonin receptors and modulate their activity. This interaction can influence various biological pathways, including those involved in mood regulation and circadian rhythms.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroindole: A simpler structure lacking the fluorophenylamine group.

    4-Fluoroaniline: Contains the fluorophenylamine group but lacks the indole moiety.

    Melatonin: A naturally occurring indole derivative with neurohormonal activity.

Uniqueness

2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine is unique due to the combination of the 2,3-dihydroindole and 4-fluorophenylamine groups. This dual functionality may confer unique binding properties and biological activities not seen in simpler analogs.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-6,9H,7-8,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUODCACWEWZRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
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2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
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2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
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2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
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2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine
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2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine

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